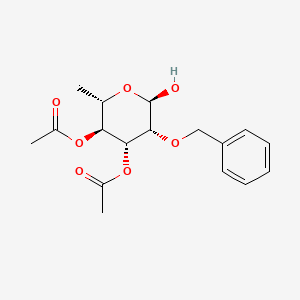
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside is a compound used in organic synthesis. It is a derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound is often utilized as a glycosyl donor in the construction of biologically relevant carbohydrate structures, making it valuable in various biochemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside typically involves the protection of hydroxyl groups and the introduction of benzyl and acetyl groups. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of L-rhamnose are protected using acetyl groups.
Benzylation: The 2-hydroxyl group is selectively benzylated.
Deprotection: The acetyl groups are then removed to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the benzyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside is widely used in scientific research for various applications:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study enzyme-substrate interactions and glycan-mediated processes such as cell-cell recognition and signal transduction.
Industry: The compound is used in the production of pharmaceuticals and other biologically active molecules
Mechanism of Action
The mechanism of action of 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is crucial in the synthesis of glycosides and other carbohydrate derivatives. The molecular targets and pathways involved include various enzymes that facilitate glycosylation, such as glycosyltransferases .
Comparison with Similar Compounds
Similar Compounds
3,4-Di-O-acetyl-2-O-benzyl-L-rhamnopyranoside: Similar in structure but with different acetylation patterns.
2,3,4-Tri-O-acetyl-L-rhamnopyranoside: Another derivative with additional acetyl groups.
2-O-Benzyl-L-rhamnopyranoside: Lacks the acetyl groups present in 2-O-Benzyl-3,4-di-O-acetyl-a-L-rhamnopyranoside.
Uniqueness
This compound is unique due to its specific pattern of benzylation and acetylation, which makes it particularly useful as a glycosyl donor in synthetic chemistry. Its structure allows for selective reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C17H22O7 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(2S,3S,4R,5R,6R)-4-acetyloxy-6-hydroxy-2-methyl-5-phenylmethoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-10-14(23-11(2)18)15(24-12(3)19)16(17(20)22-10)21-9-13-7-5-4-6-8-13/h4-8,10,14-17,20H,9H2,1-3H3/t10-,14-,15+,16+,17+/m0/s1 |
InChI Key |
HBVDJQLPAKHZER-MJQUHVBXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















